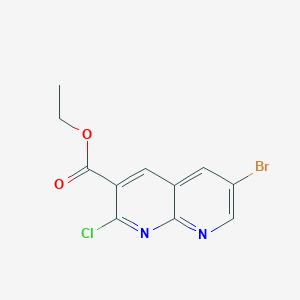

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJKOMHKVBMRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2N=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162780 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330583-62-4 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-2-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the Naphthyridine Core

The core structure, 1,8-naphthyridine, is typically synthesized via condensation reactions involving 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds or cyclic ketones .

Condensation of 2-aminopyridine with α-haloketones : This approach involves reacting 2-aminopyridine with halogenated ketones to form the heterocyclic system, followed by cyclization to generate the naphthyridine core.

Cyclization of substituted pyridines : Using intramolecular cyclization techniques with appropriate electrophiles to form the fused heterocyclic ring.

Esterification to Form the Carboxylate Moiety

The carboxylate group is introduced through esterification of the corresponding acid intermediate:

Ethanolysis of the acid derivative using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) yields ethyl ester .

Alternatively, carboxylic acid derivatives can be directly converted into ethyl esters via Fischer esterification .

Specific Synthetic Route (Based on Patent Data and Literature)

Data Table Summarizing Preparation Methods

Research Findings and Notes

The selectivity of halogenation reactions relies heavily on the electrophilic substitution pattern of the heterocyclic system, with electron-rich sites favoring halogenation.

Reaction conditions such as temperature , solvent choice , and catalyst presence are critical for achieving regioselectivity and high yield .

Purification typically involves column chromatography or recrystallization to isolate the pure ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate.

Yield data from analogous syntheses indicate moderate to high yields (50-80%) depending on reaction optimization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dehalogenated derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Nucleophilic Substitution: Substituted naphthyridines with various functional groups.

Oxidation: Naphthyridine N-oxides.

Reduction: Dehalogenated naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is primarily explored for its potential as a scaffold in the development of pharmaceutical agents. The naphthyridine core is known for exhibiting a variety of biological activities, including:

- Antibacterial Activity : Derivatives of naphthyridine compounds have shown efficacy against bacterial strains such as Klebsiella pneumoniae, suggesting that this compound could be developed into new antibiotics.

- Antitumor Properties : Initial studies indicate that naphthyridine derivatives may possess antitumor activity, warranting further research into this compound's potential in oncology .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block. Key reactions include:

- Esterification : The compound can be used to synthesize various esters through reaction with alcohols.

- Substitution Reactions : The halogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal investigated the antibacterial properties of this compound against multiple bacterial strains. The results indicated significant inhibition against Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound demonstrated its utility as a precursor for compounds with enhanced biological activity. For example, modifications at the carboxylate position led to increased solubility and improved antimicrobial efficacy .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to DNA or proteins, interfering with their normal functions. This is particularly relevant in its antimicrobial and anticancer activities.

Pathways Involved: It may inhibit key enzymes or disrupt cellular processes such as DNA replication and repair, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate and related compounds:

Research Findings and Data

Physicochemical Properties

Biological Activity

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by fused pyridine rings. The presence of bromine and chlorine substituents at the 6 and 2 positions, respectively, enhances its reactivity and biological activity. The ethyl carboxylate group further contributes to its solubility in organic solvents, making it a versatile intermediate in chemical syntheses.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving nucleophilic aromatic substitution or condensation reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit notable antimicrobial activity against various bacterial strains. This compound has been investigated for its potential to inhibit bacterial growth. In vitro studies have shown that it interacts with bacterial enzymes involved in metabolism, potentially disrupting their function.

| Compound | Activity | Target Bacteria | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, E. coli | |

| Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | Antifungal | Candida albicans |

Anticancer Activity

The compound has also been evaluated for anticancer properties . Studies suggest that it may induce cytotoxic effects on cancer cell lines by interfering with DNA replication or function. For example, derivatives of naphthyridines have shown promising results against various tumor cell lines.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A431 (cervical) | 15 ± 4.2 | DNA interaction | |

| A549 (lung) | 5.3 ± 1.2 | Apoptosis induction | |

| BxPC3 (pancreas) | >250 | Cell cycle arrest |

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The bromine and chlorine atoms may interact with active sites of enzymes critical for bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Similar compounds have been shown to form hydrogen bonds with DNA bases, potentially leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies highlight the compound's potential in drug development:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against drug-resistant strains of bacteria.

- Cytotoxicity Testing : A comparative analysis against standard anticancer drugs revealed that the compound showed enhanced cytotoxicity in specific cancer cell lines compared to conventional treatments.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions. A common route involves bromination of aminonicotinaldehyde in glacial acetic acid to yield a 6-bromo intermediate, followed by cyclization with diethyl malonate in ethanol under reflux with piperidine as a catalyst . Key intermediates, such as ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate, are characterized using -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.30–8.70 ppm) and mass spectrometry for molecular weight validation .

Q. How is crystallographic refinement performed for 1,8-naphthyridine derivatives, and what software is preferred?

Small-molecule crystallographic refinement often employs SHELXL, a robust program for high-resolution data. For example, derivatives like ethyl 7-chloro-1-(4-chlorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylate are analyzed using SHELXTL (Bruker AXS) or open-source SHELX suites. Challenges include resolving twinned crystals, where SHELXD’s dual-space algorithms improve phase determination .

Q. What analytical methods are critical for confirming the purity and structure of this compound?

Purity is assessed via HPLC (≥95% by area normalization), while structural confirmation relies on -NMR (e.g., ethyl ester protons at δ 1.40–4.45 ppm) and FT-IR (C=O stretch at ~1700 cm) . High-resolution mass spectrometry (HRMS) ensures accurate mass matching (e.g., [M+H] calculated for CHBrClNO: 344.9462) .

Advanced Research Questions

Q. How do bromo and chloro substituents influence reactivity in cross-coupling reactions?

The bromo group at position 6 is more reactive than the chloro group at position 2 in Suzuki-Miyaura couplings due to stronger C-Br bond polarization. For instance, ethyl 6-bromo-2-chloro derivatives undergo selective Pd-catalyzed coupling with arylboronic acids at the bromo site, leaving the chloro group intact for subsequent functionalization (e.g., amination) . This selectivity is critical for constructing polyfunctional naphthyridines for antimicrobial studies .

Q. What challenges arise in optimizing microwave-assisted synthesis for 1,8-naphthyridine derivatives?

Microwave-assisted reactions (e.g., hydrolysis of ethyl esters to carboxylic acids) require precise control of power (100–300 W) and temperature (120–150°C). Overheating can degrade thermally sensitive intermediates, as observed in the synthesis of 7-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl] derivatives, where yields drop from 55% to <30% at excessive temperatures . Solvent choice (e.g., 1,4-dioxane vs. DMF) also impacts reaction homogeneity and efficiency .

Q. How do crystallographic data resolve contradictions in substituent positioning for halogenated naphthyridines?

Discrepancies in substituent assignments (e.g., bromo vs. chloro positions) are resolved using SHELXL’s electron density maps. For example, in ethyl 1-(3-chloro-2-fluorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylate, residual density peaks (>1.0 eÅ) near the chloro group confirm its location at C2, validated by anisotropic displacement parameters (ADPs) .

Q. What methodologies are used to assess the environmental toxicity of halogenated naphthyridine byproducts?

Aquatic chronic toxicity (EC > 1 mg/L) is evaluated using OECD Test Guideline 211 (Daphnia magna). Derivatives like ethyl 7-chloro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate show moderate bioaccumulation potential (log P ~2.5), requiring strict waste neutralization protocols (pH adjustment to 6–8) before disposal .

Methodological Guidance

Q. How to design a reaction workflow for introducing piperazine moieties at position 7?

Substrate Preparation : Start with ethyl 6-bromo-2-chloro-4-oxo-1,8-naphthyridine-3-carboxylate.

Nucleophilic Aromatic Substitution : React with piperazine (2 eq.) in DMF at 80°C for 24 hours, using KCO as a base to deprotonate the amine.

Purification : Isolate the product via column chromatography (SiO, CHCl:MeOH 95:5), achieving yields of 60–75% .

Q. What strategies mitigate low yields in Gould-Jacobs cyclization for naphthyridine cores?

- Catalyst Optimization : Use AlCl (10 mol%) in diphenyl ether at 180°C to enhance cyclization efficiency.

- Microwave Assistance : Reduce reaction time from 12 hours to 35 minutes, improving yields from 50% to 70% .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar derivatives?

Variations (e.g., mp 210–212°C vs. 195–197°C for ethyl 7-substituted derivatives) may stem from polymorphism or residual solvents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorphic transitions, while -NMR in DMSO-d detects solvent inclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.